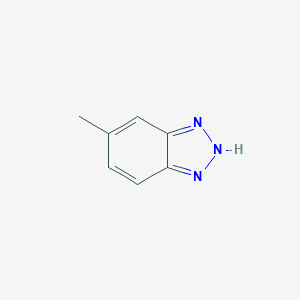

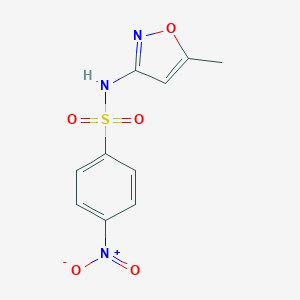

5-Methyl-1H-benzotriazole

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-Methyl-1H-benzotriazole derivatives involves various chemical reactions, starting from basic organic compounds to the target molecule. A practical synthesis method for benzotriazole derivatives, such as 5,5′-Methylene-bis(benzotriazole), has been developed as part of green chemistry research, demonstrating an efficient and environmentally friendly approach to obtaining these compounds from methyl nitrite and tetraaminodiphenylmethane (Gu, Yu, Zhang, & Xu, 2009).

Molecular Structure Analysis

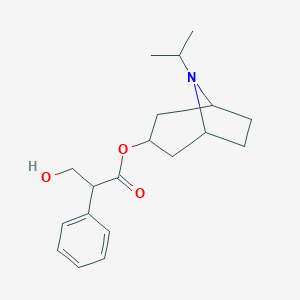

Benzotriazoles like 5-Methyl-1H-benzotriazole possess a unique molecular structure characterized by the presence of a triazole ring attached to a benzene ring, with a methyl group at the 5-position enhancing its chemical behavior. The structure and characteristics of benzotriazoles have been extensively studied using various spectroscopic and computational methods to understand their reactivity, stability, and potential applications in different fields.

Chemical Reactions and Properties

Benzotriazoles undergo a range of chemical reactions, including biotransformation in the environment. For example, 5-Methyl-1H-benzotriazole can undergo aerobic biological degradation in activated sludge, leading to the formation of transformation products like 1H-benzotriazole-5-carboxylic acid, which has been detected in wastewater effluents. These transformation products reveal the compound's partial persistence and the various pathways through which it can degrade (Huntscha et al., 2014).

Physical Properties Analysis

The physical properties of 5-Methyl-1H-benzotriazole, such as solubility, melting point, and photostability, are influenced by its molecular structure. Its ability to absorb UV light makes it an effective photostabilizer. The persistence and photostabilizing characteristics of benzotriazole and its derivatives reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments, showing their significance in environmental science (Chung, Lin, & Lin, 2018).

Aplicaciones Científicas De Investigación

1. Environmental Science and Pollution Research

- Application : 5-Methyl-1H-benzotriazole (5-MeBT) is used in industrial applications such as anti-icing fluids and dishwashing detergent, and acts as the primary building blocks for UV absorbers and photostabilizers .

- Method : The study examined the occurrence of these two compounds in the environment and their unique photochemical behavior affecting photosensitizers and other micro-organic pollutants in aqueous environments .

- Results : BT and 5-MeBT were detected in all river water samples from the major rivers in Taipei City in the concentration ranges of 147 to 1560 ng/L and 22 to 235 ng/L, respectively . The direct photolysis half-lives of BT and 5-MeBT were 56.9 and 14.0 h, respectively .

2. Photocatalytic Transformations

- Application : 5-Methyl-1H-benzotriazole is subjected to photocatalytic degradation under UV-irradiated TiO2 .

- Method : The principal photoformed intermediates, the relationship between the degradation rate and the pH, the degree of mineralization, and the fate of the organic nitrogen were investigated .

- Results : All the studied substrates were rapidly photocatalytically transformed and mineralized . The maximum degradation rates for BTz and TTz were (3.88 ± 0.05) × 10 −2 and (2.11 ± 0.09) × 10 −2 mM min −1, respectively .

3. Waste Water Treatment

- Application : 5-Methyl-1H-benzotriazole is used in determination of benzothiazoles and benzotriazoles in waste water samples by GC-MS . It is also used as a potential nitrification inhibitor of urea fertilizer in agricultural soils .

- Method : The compound is used in GC-MS for the determination of benzothiazoles and benzotriazoles in waste water samples .

- Results : The results of this application are not specified in the sources .

4. UV Stabilizer and Corrosion Inhibitor

- Application : 5-Methyl-1H-benzotriazole is used as a UV stabilizer and corrosion inhibitor in the production of circuit boards, photographic chemicals, and other products .

- Method : The compound is added to the manufacturing process of these products to prevent damage from UV light and corrosion .

- Results : The results of this application are not specified in the source .

5. Aircraft Deicing and Anti-Icing Fluid

- Application : 5-Methyl-1H-benzotriazole is an active component of aircraft deicing and anti-icing fluid .

- Method : The compound is mixed into the deicing and anti-icing fluids used on aircraft to prevent ice buildup .

- Results : The results of this application are not specified in the source .

6. Plastic Stabilizer and Anti-Fogging Agent

- Application : 5-Methyl-1H-benzotriazole is used as a plastic stabilizer and anti-fogging agent .

- Method : The compound is added to plastics during their production to increase their stability and prevent fogging .

- Results : The results of this application are not specified in the source .

7. Photostabilizer

- Application : 5-Methyl-1H-benzotriazole is used as a photostabilizer. It reduces the photochemical behavior of common photosensitizers and organic compounds in aqueous environments .

- Method : The compound is added to aqueous environments to minimize the photosensitizing ability of nitrate and dissolved organic matter (DOM), and increase the persistence of other micro-organic pollutants .

- Results : With BT present, the production of · OH in nitrate photolysis was reduced, the degradation of DOM under sunlight was hindered, and the photodegradation of pharmaceutical residues in surface water, such as methotrexate, was completely impeded .

8. Corrosion Inhibitor

- Application : 5-Methyl-1H-benzotriazole is sold by LANXESS primarily for use as a corrosion inhibitor in antifreeze and de-icing solutions, engine oils, hydraulic and brake fluids, metalworking fluids, industrial water treatment systems and protective coatings .

- Method : The compound is added to these products during their production to prevent corrosion .

- Results : The results of this application are not specified in the source .

9. Nitrification Inhibitor

- Application : 5-Methyl-1H-benzotriazole is used as a potential nitrification inhibitor of urea fertilizer in agricultural soils .

- Method : The compound is mixed with urea fertilizer to inhibit nitrification in agricultural soils .

- Results : The results of this application are not specified in the source .

Propiedades

IUPAC Name |

5-methyl-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUDIIUSNGCQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1038743 | |

| Record name | 5-Methyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1H-benzotriazole | |

CAS RN |

136-85-6 | |

| Record name | 5-Methylbenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Tolyltriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylbenzotriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-TOLYLTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9DI72TU6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)

![[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate](/img/structure/B28856.png)

![cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione](/img/structure/B28865.png)